molecular formula C22H16N2O4S B3714725 3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl (E)-3-phenyl-2-propenoate

3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl (E)-3-phenyl-2-propenoate

Cat. No.: B3714725
M. Wt: 404.4 g/mol
InChI Key: BBHPCHXJRUCTAM-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl (E)-3-phenyl-2-propenoate is a complex organic compound that features a benzisothiazole moiety linked to a phenylpropenoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl (E)-3-phenyl-2-propenoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl (E)-3-phenyl-2-propenoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield saturated derivatives .

Scientific Research Applications

3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl (E)-3-phenyl-2-propenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl (E)-3-phenyl-2-propenoate involves its interaction with specific molecular targets, such as enzymes involved in apoptosis. The compound can inhibit the activity of these enzymes, thereby modulating the apoptotic pathway and potentially providing therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl (E)-3-phenyl-2-propenoate is unique due to its specific combination of a benzisothiazole moiety with a phenylpropenoate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4S/c25-21(14-13-16-7-2-1-3-8-16)28-18-10-6-9-17(15-18)23-22-19-11-4-5-12-20(19)29(26,27)24-22/h1-15H,(H,23,24)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHPCHXJRUCTAM-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)NC3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC(=C2)NC3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl (E)-3-phenyl-2-propenoate
Reactant of Route 2
Reactant of Route 2
3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl (E)-3-phenyl-2-propenoate
Reactant of Route 3
Reactant of Route 3
3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl (E)-3-phenyl-2-propenoate
Reactant of Route 4
Reactant of Route 4
3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl (E)-3-phenyl-2-propenoate
Reactant of Route 5
Reactant of Route 5
3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl (E)-3-phenyl-2-propenoate
Reactant of Route 6
Reactant of Route 6
3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl (E)-3-phenyl-2-propenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.